molecular formula C38H46N2O8 B12108749 Bis(2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,4-diphenylcyclobutane-1,2-dicarboxylate

Bis(2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,4-diphenylcyclobutane-1,2-dicarboxylate

Cat. No.: B12108749
M. Wt: 658.8 g/mol
InChI Key: SYSWFFZJNZSEIZ-UHFFFAOYSA-N
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Description

Bis(2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,4-diphenylcyclobutane-1,2-dicarboxylate: is a complex organic compound with the molecular formula C38H46N2O8 . This compound features a unique structure that includes a bicyclic octane ring system and a cyclobutane ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,4-diphenylcyclobutane-1,2-dicarboxylate typically involves multiple steps. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core of the compound . This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions: Bis(2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,4-diphenylcyclobutane-1,2-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action for Bis(2-methoxycarbonyl-8-methyl-8-azabicyclo[32 given its structural similarity to tropane alkaloids, it is likely to interact with similar molecular targets and pathways . Tropane alkaloids typically exert their effects by inhibiting the reuptake of neurotransmitters such as dopamine and serotonin, thereby increasing their levels in the synaptic cleft.

Comparison with Similar Compounds

Uniqueness: What sets Bis(2-methoxycarbonyl-8-methyl-8-azabicyclo[321]octan-3-yl) 3,4-diphenylcyclobutane-1,2-dicarboxylate apart is its combination of the bicyclic octane ring system and the cyclobutane ring

Properties

IUPAC Name

bis(2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,4-diphenylcyclobutane-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H46N2O8/c1-39-23-15-17-25(39)31(35(41)45-3)27(19-23)47-37(43)33-29(21-11-7-5-8-12-21)30(22-13-9-6-10-14-22)34(33)38(44)48-28-20-24-16-18-26(40(24)2)32(28)36(42)46-4/h5-14,23-34H,15-20H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSWFFZJNZSEIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1C(C(C2)OC(=O)C3C(C(C3C(=O)OC4CC5CCC(C4C(=O)OC)N5C)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H46N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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